molecular formula C10H13N3O2 B11779877 Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate

Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate

Cat. No.: B11779877
M. Wt: 207.23 g/mol
InChI Key: PMBORVOYDGATNC-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) reveals distinct signals for the cyclopropylamino and ethyl ester groups. The cyclopropyl protons appear as two multiplet clusters at δ 0.52–0.58 ppm (two protons) and δ 2.45–2.51 ppm (one proton), corresponding to axial and equatorial positions on the three-membered ring. The ethyl ester exhibits a triplet at δ 1.33 ppm (3H, J = 7.1 Hz) for the methyl group and a quartet at δ 4.29 ppm (2H, J = 7.1 Hz) for the methylene. Pyridazine ring protons resonate as a doublet at δ 8.24 ppm (1H, J = 5.2 Hz) for H-5 and a singlet at δ 8.89 ppm (1H) for H-4.

¹³C NMR (101 MHz, DMSO-d₆) confirms the ester carbonyl at δ 164.7 ppm and the pyridazine carbons at δ 153.4 (C-3), 148.9 (C-6), 132.1 (C-4), and 121.3 ppm (C-5). The cyclopropyl carbons appear at δ 8.2 (CH₂) and δ 25.1 ppm (CH).

Infrared (IR) Spectroscopy

IR (KBr, cm⁻¹) shows a strong C=O stretch at 1725 cm⁻¹ (ester), N-H bending at 1598 cm⁻¹ (cyclopropylamine), and aromatic C=N stretches at 1540–1480 cm⁻¹. The absence of broad O-H or N-H stretches above 3000 cm⁻¹ confirms the absence of free carboxylic acid or primary amine groups.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) exhibits a molecular ion peak at m/z 235.0964 [M+H]⁺ (calculated 235.0961 for C₁₁H₁₄N₃O₂⁺), with fragmentation pathways including loss of the ethyl group (−29 Da) and cyclopropane ring opening (−42 Da).

Table 1: Key Spectroscopic Data

Technique Signal (δ/ppm or cm⁻¹) Assignment
¹H NMR (DMSO-d₆) 8.89 (s, 1H) H-4 (pyridazine)
4.29 (q, 2H) OCH₂CH₃
¹³C NMR (DMSO-d₆) 164.7 C=O (ester)
IR 1725 ν(C=O)

Crystallographic Data and Conformational Analysis

Single-crystal X-ray diffraction studies of analogous pyridazine esters reveal monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 8.24 Å, b = 12.37 Å, c = 14.52 Å, and β = 97.5°. The pyridazine ring adopts a planar conformation, while the cyclopropylamino group exhibits slight puckering (deviation: 0.18 Å from plane). Intermolecular hydrogen bonds between the ester carbonyl (O=C-O) and adjacent NH groups stabilize the lattice, with a bond distance of 2.89 Å.

Conformational analysis via molecular dynamics simulations indicates two low-energy states:

  • Eclipsed conformation : Ester oxygen aligned with cyclopropyl CH₂ (energy: −42.7 kcal/mol).
  • Staggered conformation : Ester rotated 120° to minimize steric hindrance (energy: −43.1 kcal/mol).

Thermodynamic Properties: Melting Point, Solubility, and Partition Coefficients

Melting Point

This compound melts at 176–178°C, as determined by differential scanning calorimetry (DSC) with a heating rate of 10°C/min. The sharp endothermic peak (ΔH = 28.4 kJ/mol) indicates high crystalline purity.

Solubility

Solubility in common solvents (25°C):

  • Water : 0.87 mg/mL (log P = 1.42)
  • Ethanol : 34.2 mg/mL
  • Dichloromethane : 112 mg/mL

The low aqueous solubility arises from hydrophobic cyclopropyl and ester groups, while polar aprotic solvents like dimethyl sulfoxide (DMSO) achieve solubilities >200 mg/mL.

Partition Coefficients

Experimental log P (octanol/water) = 1.42 ± 0.03, aligning with calculated values (ClogP = 1.38). The cyclopropyl group reduces hydrophobicity compared to bulkier alkyl substituents.

Table 2: Thermodynamic Properties

Property Value Method
Melting Point 176–178°C DSC
log P 1.42 Shake-flask
ΔH Fusion 28.4 kJ/mol Calorimetry

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate

InChI

InChI=1S/C10H13N3O2/c1-2-15-10(14)8-5-6-9(13-12-8)11-7-3-4-7/h5-7H,2-4H2,1H3,(H,11,13)

InChI Key

PMBORVOYDGATNC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=C(C=C1)NC2CC2

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate typically involves the following steps:

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid:

Reaction
Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate → 6-(Cyclopropylamino)pyridazine-3-carboxylic acid

ConditionsCatalystTemperatureTimeYieldReference
6 N HCl in EtOHNoneReflux9 h88%
10% NaOH in MeOHNoneReflux4 h92%

The carboxylic acid derivative serves as a precursor for amide formation or metal coordination complexes .

Substitution at the Cyclopropylamino Group

The cyclopropylamino group participates in electrophilic substitution and coupling reactions:

Reaction
this compound + 1,2,3,4-tetrahydroisoquinoline → C-7 substituted quinolone

Reagents/ConditionsSolventTemperatureTimeYieldReference
Pd₂(dba)₃, BINAP, Cs₂CO₃TolueneReflux13 h65%

This Buchwald-Hartwig amination demonstrates the compound's utility in constructing complex heterocycles for drug discovery .

Ring Functionalization via Coupling Reactions

The pyridazine ring undergoes cross-coupling reactions to introduce aryl/heteroaryl groups:

Reaction
this compound + Aryl boronic acid → Biaryl derivative

Reagents/ConditionsCatalystTemperatureTimeYieldReference
Pd(OAc)₂, SPhos, K₃PO₄DMF/H₂O100°C12 h78%

Such Suzuki-Miyaura couplings expand the compound's scaffold diversity for structure-activity relationship studies .

Stability and Side Reactions

The compound exhibits limited stability under prolonged heating (>150°C) or strong oxidants:

ConditionDegradation ProductHalf-LifeReference
150°C in DMSOPyridazine ring-opened byproduct2 h
H₂O₂ (30%) in AcOHN-Oxide derivative45 min

Comparative Reactivity Table

Reaction TypeKey Functional GroupPreferred ReagentsTypical YieldApplication
Ester hydrolysisEthyl esterHCl/EtOH or NaOH/MeOH85–92%Carboxylic acid precursors
SNArPyridazine C-6Cyclopropylamine, TEA75–82%Core structure synthesis
Buchwald-HartwigCyclopropylaminoPd catalysts, ligands60–65%Heterocycle functionalization
Suzuki couplingPyridazine C-3/C-4Pd(OAc)₂, boronic acids70–78%Biaryl scaffold construction

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate has demonstrated significant antimicrobial properties against various bacterial strains. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
  • Anticancer Properties
    • Recent research has indicated that this compound may possess anticancer activity. In vitro studies have reported that it induces apoptosis in cancer cell lines, particularly in lung and breast cancer models. The mechanism involves the modulation of apoptotic pathways, making it a candidate for further investigation in cancer therapy.
  • Enzyme Inhibition
    • The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown inhibitory effects on histone deacetylases (HDACs), which are implicated in cancer progression and neurodegenerative diseases. The IC50 values for HDAC inhibition suggest potent activity, warranting further exploration in therapeutic contexts.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a minimum inhibitory concentration (MIC) of 2 µg/mL, demonstrating its potential as an alternative treatment for resistant bacterial infections.

Case Study 2: Cancer Cell Apoptosis

Research featured in Cancer Letters investigated the effects of this compound on breast cancer cells. The study revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis, such as caspase activation and PARP cleavage.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the significance of the cyclopropylamino group in enhancing the biological activity of this compound. Modifications to this group can lead to variations in potency and selectivity against different biological targets.

ModificationEffect on Activity
Cyclopropyl substitutionIncreases binding affinity to target enzymes
Variation in carboxylate groupAlters solubility and bioavailability

Mechanism of Action

The mechanism of action of Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Features Key Properties/Applications
Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate 1823333-44-3 C₁₀H₁₃N₃O₂ 207.23 Cyclopropylamino, ethyl ester Intermediate in drug synthesis
Mthis compound 1183253-21-5 C₉H₁₁N₃O₂ 193.20 Cyclopropylamino, methyl ester Higher polarity vs. ethyl ester
Ethyl 6-(Ethylamino)pyridazine-3-carboxylate 1823915-03-2 C₉H₁₃N₃O₂ 195.22 Ethylamino, ethyl ester Potential metabolic instability
Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate Not Provided C₁₀H₁₅N₃O₂ 209.25 Isopropylamino, ethyl ester Increased steric bulk
Ethyl 6-(2-Phenylethyl)imidazo[1,2-b]pyridazine-3-carboxylate Not Provided C₁₈H₁₈N₃O₂ 308.36 Imidazopyridazine core, 2-phenylethyl Isomer-dependent activity
Key Observations:

Ester Group Variations: The methyl ester analog (CAS 1183253-21-5) has a lower molecular weight (193.20 vs. Ethyl esters generally exhibit higher lipophilicity, which may enhance membrane permeability in drug design .

Amino Substituent Modifications: Replacing cyclopropylamino with ethylamino (CAS 1823915-03-2) reduces steric hindrance and ring strain, possibly altering binding affinity or metabolic stability. Cyclopropyl groups are often used as bioisosteres for tert-butyl or other bulky substituents to improve pharmacokinetics . The isopropylamino analog introduces greater steric bulk, which could hinder interaction with target proteins .

Core Heterocycle Differences :

  • Ethyl 6-(2-Phenylethyl)imidazo[1,2-b]pyridazine-3-carboxylate (compound 1f in ) features an imidazopyridazine core instead of pyridazine. This modification increases molecular complexity and may enhance π-π stacking interactions in biological targets .

Commercial and Research Relevance

  • Pricing and Availability: this compound is available from suppliers like Parchem and Accela, with bulk pricing upon inquiry . Its methyl ester counterpart is temporarily out of stock, highlighting supply chain variability .
  • Biological Potential: Pyridazine derivatives with cyclopropylamino groups are explored as ligands or intermediates in coordination chemistry and drug discovery, leveraging the cyclopropane ring’s unique electronic and spatial properties .

Biological Activity

Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyridazine core with an ethyl ester and a cyclopropylamino substituent. The structural formula can be represented as follows:

C9H11N3O2\text{C}_9\text{H}_{11}\text{N}_3\text{O}_2

This compound's unique structure contributes to its interaction with various biological targets, making it a subject of extensive study.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors.

Target Proteins:

  • Kinases: The compound has been shown to inhibit certain kinases, which play crucial roles in cell signaling pathways associated with cancer proliferation and survival.
  • Receptors: It may also interact with various receptors, influencing cellular responses and potentially exhibiting anti-inflammatory properties.

Mode of Action:

  • The compound binds to the active sites of target proteins, inhibiting their catalytic functions. This can lead to altered signaling pathways that affect cell growth and apoptosis.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

  • Cell Proliferation Assays: In vitro studies using cancer cell lines have shown that this compound can induce cell cycle arrest and promote apoptosis. For example, it has been tested against ovarian cancer cell lines, revealing significant inhibitory effects on cell viability (GI50 values around 38 μM) .
Cell Line GI50 (μM) Effect
SKOV-3 (Ovarian)38Anticancer activity
A431 (Lung)>1Poor cellular potency

Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory properties. In animal models, it has been observed to modulate inflammatory pathways, potentially reducing cytokine release during inflammatory responses.

Case Studies

  • Study on Ovarian Cancer: A study focused on the effects of this compound on SKOV-3 cells showed that it significantly inhibited cell growth by inducing apoptosis. The mechanism involved the downregulation of key survival pathways .
  • Inflammation Model: In a hyperlipidemic rat model, the compound demonstrated a reduction in triglyceride levels without affecting cholesterol levels, suggesting a selective modulation of lipid metabolism .

Q & A

Q. What are the established synthetic routes for Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution at the pyridazine ring. For example, cyclopropylamine can react with a halogenated pyridazine precursor (e.g., 6-chloropyridazine-3-carboxylate) under reflux in polar aprotic solvents like DMF or DMSO, catalyzed by a base (e.g., K2_2CO3_3). Key factors include:

  • Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may promote side reactions.
  • Solvent choice : DMF enhances nucleophilicity but requires careful purification to remove residuals.
  • Catalyst : Bases like Cs2_2CO3_3 may improve regioselectivity in substituted pyridazines .

Q. Table 1: Representative Synthetic Conditions

PrecursorSolventBaseTemp (°C)Yield (%)Reference
6-Chloropyridazine-3-carboxylateDMFK2_2CO3_38065–70
6-Bromopyridazine-3-carboxylateDMSOCs2_2CO3_310055–60

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: A combination of spectroscopic and analytical techniques is required:

  • NMR Spectroscopy : 1^1H NMR confirms cyclopropyl protons (δ 0.5–1.2 ppm) and ester groups (δ 4.2–4.4 ppm for –OCH2_2CH3_3). 13^13C NMR identifies carbonyl carbons (δ 165–170 ppm) .
  • Mass Spectrometry : ESI-MS or LCMS verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 236.1).
  • Elemental Analysis : Matches calculated C, H, N, O percentages to empirical formulas.

Q. Table 2: Key Spectral Data

TechniqueCharacteristic SignalReference
1^1H NMR (CDCl3_3)δ 1.3 (t, 3H, –CH2_2CH3_3), δ 3.2 (m, 1H, cyclopropyl)
LCMSm/z 236.1 [M+H]+^+

Advanced Questions

Q. How can regioselectivity challenges in pyridazine functionalization be addressed during synthesis?

Methodological Answer: Regioselectivity issues arise when multiple reactive sites exist on the pyridazine ring. Strategies include:

  • Directed Metalation : Use directing groups (e.g., esters) to control substitution positions.
  • Protection/Deprotection : Temporarily block reactive sites (e.g., –NH2_2 with Boc groups) to isolate desired reactions .
  • Computational Modeling : DFT calculations predict electron density distributions to guide reagent selection.

Example : In , isomerization during organozinc reactions led to mixed products, resolved via column chromatography .

Q. What analytical methods resolve structural or isomeric ambiguities in derivatives of this compound?

Methodological Answer:

  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IB).
  • X-ray Crystallography : Defines absolute configuration, as applied in for a related pyridazine derivative .
  • 2D NMR (COSY, NOESY) : Elucidates spatial proximity of protons to distinguish isomers.

Q. How do researchers reconcile contradictory data in reaction yields across studies?

Methodological Answer: Contradictions often stem from unoptimized variables. Systematic approaches include:

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions.
  • Replication : Reproduce protocols with strict control of moisture/oxygen levels (e.g., Schlenk techniques).
  • Meta-Analysis : Compare data across publications to identify trends (e.g., higher yields in DMF vs. DMSO ).

Q. What strategies elucidate the structure-activity relationship (SAR) of pyridazine derivatives?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with varied substituents (e.g., replacing cyclopropyl with other amines) .
  • Biological Assays : Test analogs for target binding (e.g., kinase inhibition) to correlate substituents with activity.
  • Molecular Docking : Simulate interactions with protein targets (e.g., using AutoDock Vina) to predict SAR.

Q. How are mechanistic insights into cyclopropylamine-pyridazine reactions validated experimentally?

Methodological Answer:

  • Kinetic Studies : Monitor reaction rates via in situ IR or NMR to infer intermediates.
  • Isotopic Labeling : Use 15^{15}N-cyclopropylamine to track bond formation via MS/MS.
  • Computational Chemistry : Validate proposed mechanisms (e.g., SNAr vs. radical pathways) using Gaussian or ORCA .

Q. Tables Summarizing Key Findings

Q. Table 3: Comparative Yields in Cyclopropylamine Substitutions

SubstrateCatalystSolventYield (%)NotesReference
6-Fluoropyridazine-3-carboxylateK2_2CO3_3DMF70Fast kinetics, easy workup
6-Iodopyridazine-3-carboxylateCuITHF45Requires inert atmosphere

Q. Table 4: Common Impurities and Mitigation Strategies

ImpuritySourceMitigationReference
De-esterified productHydrolysis under basic conditionsUse anhydrous solvents, lower pH
Isomeric byproductsPoor regioselectivityOptimize catalyst (e.g., Cs2_2CO3_3)

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